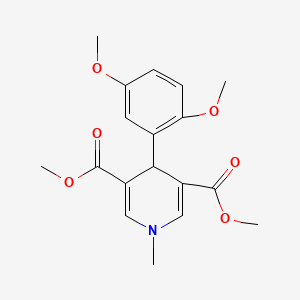
N-(2-ethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related thiazol-2-amine derivatives involves cyclization reactions catalyzed by metals such as manganese(II) which facilitate the transformation of substituted thiosemicarbazide/thiohydrazide into thiadiazoles. These reactions occur through the loss of water or hydrogen sulfide, depending on the specific reactants involved (Dani et al., 2013). Another synthesis method employs oxidative C–S bond formation strategies using phenyliodine(III) bis(trifluoroacetate) as the oxidant, highlighting a metal-free approach for creating biologically potent thiazol-2-amine derivatives (Mariappan et al., 2016).
Molecular Structure Analysis
Quantum chemical analysis of N-(2-ethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine and similar compounds reveals competitive isomeric structures, with some exhibiting divalent N(I) character. The analysis shows a competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen, impacting the electron donating properties (Bhatia et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of thiazol-2-amine derivatives involves various condensation reactions with activated carbonyl groups to produce novel heterocyclic compounds. These reactions often utilize specific catalysts and conditions to achieve desired outcomes, illustrating the compound's versatility in forming new chemical structures (Ghaedi et al., 2015).
Physical Properties Analysis
The physical properties of thiazol-2-amine derivatives, including N-(2-ethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, are closely related to their molecular structure. Single crystal X-ray diffraction studies provide insights into their crystalline forms, showing variations in crystallization systems and space groups. This structural information is crucial for understanding the compound's stability and reactivity (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties of thiazol-2-amine derivatives are characterized by their ability to participate in various chemical reactions, leading to the synthesis of novel compounds with potential biological activity. The use of different catalysts and reaction conditions can significantly affect the outcome of these reactions, demonstrating the compound's versatility (Ghaedi et al., 2015).
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-12-6-3-4-8-14(12)18-16-19-15(11-20-16)13-7-5-9-17-10-13/h3-11H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJIEBBVQLAUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclobutylcarbonyl)-N-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5657552.png)
![2-anilino-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5657554.png)
![N-[4-(tert-butylamino)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5657563.png)




![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-L-prolinamide](/img/structure/B5657586.png)
![4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}morpholine](/img/structure/B5657592.png)
![methyl 3-[(mesitylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5657597.png)

![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5657611.png)
![1-(4-ethyl-5-{1-[4-(methylthio)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5657614.png)
![1,9-dimethyl-4-(3-pyridinylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5657631.png)